Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196151-72-0
VCID: VC2670779
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
SMILES: CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS No.: 1196151-72-0

Cat. No.: VC2670779

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 1196151-72-0

Specification

CAS No. 1196151-72-0
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Standard InChI Key VIQFVDJCEMGLQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl
Canonical SMILES CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl

Introduction

Chemical Identity and Basic Properties

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is characterized by a fused ring system comprising a pyrrole ring and a pyridine ring with specific substitutions. The compound features a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position. These structural features contribute to its potential reactivity and biological activity profiles.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers, as detailed in Table 1 below:

ParameterValue
CAS Number1196151-72-0
Molecular FormulaC₁₀H₉ClN₂O₂
Molecular Weight224.64 g/mol
MDL NumberMFCD13189628
IUPAC Nameethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
InChIKeyVIQFVDJCEMGLQQ-UHFFFAOYSA-N

Structural Characteristics and Physical Properties

The molecular structure of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine core (7-azaindole) with a chlorine substituent at position 4 and an ethyl carboxylate group at position 2. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.

Computed Physical and Chemical Properties

Based on computational predictions and available data, the compound exhibits the following physicochemical properties:

PropertyValueReference
XLogP3-AA2.2Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count3Computed
Exact Mass224.0352552 DaComputed
Topological Polar Surface Area55 ŲComputed
Complexity250Computed

These properties indicate that the compound possesses a moderate lipophilicity (XLogP3-AA = 2.2), which may contribute to its membrane permeability characteristics. The presence of both hydrogen bond donors and acceptors suggests potential for molecular recognition interactions with biological targets .

Synthesis and Preparation Methods

The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves specialized organic chemistry methods that enable the construction of the heterocyclic framework with appropriate substitution patterns.

Hydrolysis and Esterification Reactions

The search results indicate that related carboxylic acid derivatives can be prepared from corresponding esters through hydrolysis reactions. For example, the synthesis of pyrrolo[2,3-c]pyridine carboxylic acids typically involves:

  • Treatment of the ethyl ester with 2M NaOH in ethanol

  • Heating under reflux conditions (1-2 hours)

  • Evaporation of solvent

  • Acidification to pH 4.0 using acetic acid

  • Filtration and drying of the product

This approach suggests that Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate could serve as a precursor for the corresponding carboxylic acid through similar hydrolysis reactions.

Comparison with Structural Isomers and Related Compounds

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to a family of structurally related compounds that differ in the position of substituents or the arrangement of the heterocyclic rings. Understanding these relationships is crucial for structure-activity relationship studies.

Comparison with Positional Isomers

Table 3 presents a comparison of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with some of its positional isomers and related compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinguishing Features
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1196151-72-0C₁₀H₉ClN₂O₂224.64Chlorine at position 4, carboxylate at position 2
Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate1234616-15-9C₁₀H₉ClN₂O₂224.64Different ring fusion pattern ([2,3-c] vs [2,3-b])
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate885500-55-0C₁₀H₉ClN₂O₂224.64Carboxylate at position 5 instead of position 2
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid1211583-37-7C₈H₅ClN₂O₂196.59Carboxylic acid instead of ethyl ester

These structural variations can significantly influence the compounds' chemical reactivity, biological activity, and physicochemical properties .

Applications in Research and Medicinal Chemistry

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and related compounds have drawn attention in medicinal chemistry research due to their potential applications as building blocks for the synthesis of biologically active molecules.

Role as a Chemical Intermediate

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a valuable synthetic intermediate in organic chemistry. The ethyl ester group can undergo various transformations, including:

  • Hydrolysis to the corresponding carboxylic acid

  • Reduction to form alcohols or aldehydes

  • Amidation reactions to generate amide derivatives

  • Transesterification to other ester derivatives

SupplierProduct Number/Catalog NumberPackage SizesPrice Range (where available)Purity (where specified)
American Custom Chemicals CorporationHCH03688835 mg, 1 g$495.69 (5 mg), $1575 (1 g)95.00%
Matrix Scientific1239051 g$166795+%
AK Scientific3371AA1 g$2300Not specified
Alichem1196151720250 mg$444.4Not specified
Manchester OrganicsD31721Not specified"Please inquire"Not specified
CymitQuimica54-OR78728100 mg to 10 g€412.00 (100 mg) to €8,044.00 (10 g)Not specified
Combi-BlocksQK-1348100 mg to 10 gNot provided95%

This information highlights the significant price variations among suppliers and package sizes, which is typical for specialized research chemicals .

Analytical Characterization and Identification

Accurate identification and characterization of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are essential for ensuring compound purity and structural integrity in research applications.

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